molecular formula C15H9N5O5S2 B2580280 (E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 881816-08-6

(E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B2580280
CAS RN: 881816-08-6
M. Wt: 403.39
InChI Key: MFXNVPMXGLNNNL-NTUHNPAUSA-N
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Description

(E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H9N5O5S2 and its molecular weight is 403.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

This compound belongs to a category that includes thioxothiazolidinone derivatives, which are versatile intermediates in organic synthesis. For instance, thioxothiazolidinones have been synthesized via regioselective 1,3-dipolar cycloaddition reactions, offering a route to polycyclic heterocycles combining spirooxindole, pyrrolidine, and thioxothiazolidin-4-one rings. These reactions are crucial for creating complex molecules with potential applications in material science and drug discovery (Barakat et al., 2018).

Biological Effects

Derivatives of thioxothiazolidinones exhibit significant biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Studies have shown that certain thioxothiazolidinone derivatives possess good anti-inflammatory and analgesic activity, highlighting their potential as therapeutic agents (Ranga et al., 2013). Additionally, the antimicrobial and cytotoxic activities of these compounds have been evaluated, with some showing considerable antibiotic activity against specific bacterial and fungal strains, as well as cytotoxic efficacy against cancer cell lines (Feitoza et al., 2012).

Material Science Applications

The structural and electronic properties of thioxothiazolidinone derivatives make them interesting candidates for material science applications. For example, the synthesis and characterization of novel d-π-A type chromophores based on thioxothiazolidin-4-one frameworks have been explored for their potential in optoelectronic devices. These studies focus on understanding the impact of structural manipulations on photophysical properties and their implications for developing new materials with enhanced performance (Jachak et al., 2021).

properties

IUPAC Name

(5E)-3-(2,4-dinitroanilino)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O5S2/c21-14-13(7-9-3-1-2-6-16-9)27-15(26)18(14)17-11-5-4-10(19(22)23)8-12(11)20(24)25/h1-8,17H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNVPMXGLNNNL-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

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